molecular formula C25H24N4O5S B3955220 ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

Cat. No.: B3955220
M. Wt: 492.5 g/mol
InChI Key: SNHBDICPEUWKFO-UHFFFAOYSA-N
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Description

Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinyl group, a sulfonyl group, and a glycinate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalazinyl Intermediate: The initial step involves the synthesis of the phthalazinyl intermediate through a cyclization reaction.

    Amination: The phthalazinyl intermediate is then subjected to amination with 3-hydroxyaniline to introduce the amino group.

    Sulfonylation: The resulting compound undergoes sulfonylation with a sulfonyl chloride derivative to attach the sulfonyl group.

    Glycination: Finally, the compound is reacted with ethyl glycinate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can be compared with similar compounds such as:

  • Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]alaninate
  • Ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]valinate

These compounds share structural similarities but differ in their side chains, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly suitable for specific research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[[5-[4-(3-hydroxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-3-34-23(31)15-26-35(32,33)22-13-17(12-11-16(22)2)24-20-9-4-5-10-21(20)25(29-28-24)27-18-7-6-8-19(30)14-18/h4-14,26,30H,3,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBDICPEUWKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
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ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
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ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
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ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

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